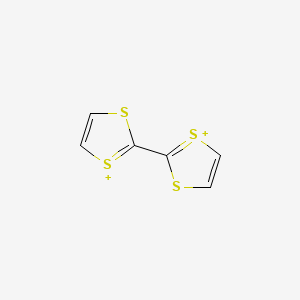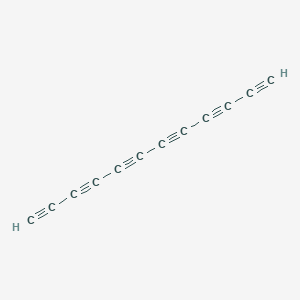
1,3,5,7,9,11-Dodecahexayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7,9,11-Dodecahexayne is a linear alkyne with the molecular formula C12H2 . This compound is characterized by its six triple bonds, making it a highly unsaturated hydrocarbon.
Preparation Methods
The synthesis of 1,3,5,7,9,11-Dodecahexayne typically involves the use of Wittig condensation , dehydrobromination , and Hofmann elimination reactions These methods are employed to introduce the multiple triple bonds in a controlled manner
Chemical Reactions Analysis
1,3,5,7,9,11-Dodecahexayne undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Hydrogenation can convert the triple bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like haloalkynes.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1,3,5,7,9,11-Dodecahexayne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a subject of study in the field of molecular biology, particularly in understanding the behavior of unsaturated hydrocarbons.
Industry: Used in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 1,3,5,7,9,11-Dodecahexayne involves its interaction with molecular targets through its multiple triple bonds. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the target molecules. The pathways involved are primarily related to electron transfer and covalent bonding .
Comparison with Similar Compounds
1,3,5,7,9,11-Dodecahexayne can be compared with other linear alkynes such as:
- Diacetylene (C4H2)
- 1,3,5-Hexatriyne (C6H2)
- 1,3,5,7-Octatetrayne (C8H2)
- 1,3,5,7,9-Decapentayne (C10H2)
What sets this compound apart is its longer carbon chain and higher degree of unsaturation, which can lead to unique chemical properties and reactivity .
Properties
CAS No. |
32597-33-4 |
|---|---|
Molecular Formula |
C12H2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
dodeca-1,3,5,7,9,11-hexayne |
InChI |
InChI=1S/C12H2/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H |
InChI Key |
ZDDKBZSMUOQPAK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


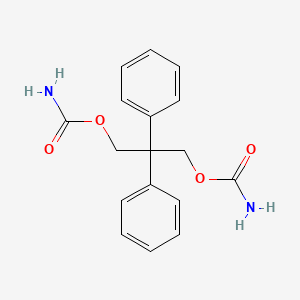
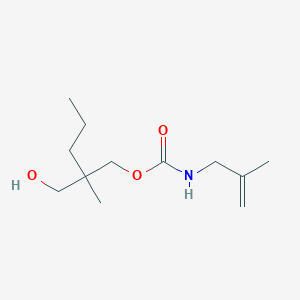
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
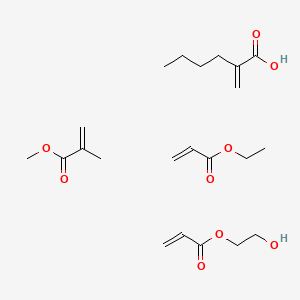
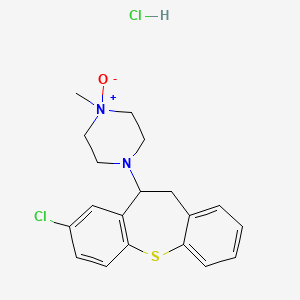
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
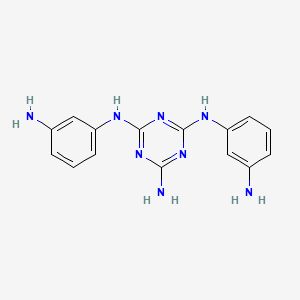
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
